molecular formula C23H19N3O2 B2537439 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 898433-58-4

2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2537439
CAS RN: 898433-58-4
M. Wt: 369.424
InChI Key: SWGQGEABGDZOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AMPI, and it is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities to 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide often focuses on synthesis and characterization. For instance, compounds derived from pyrazole and pyrimidine have been synthesized and characterized, demonstrating the potential for diverse biological activities. These syntheses involve complex reactions, indicating the potential for 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide to be used in developing new synthetic routes or as a precursor for biologically active molecules (Hassan et al., 2014).

Biological Activities

Compounds within this chemical family have shown a range of biological activities, which might suggest potential applications for 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide. For example, some derivatives have been evaluated for their cytotoxicity against cancer cells, presenting a promising avenue for anticancer research (Hao et al., 2017). Additionally, antimicrobial activities have been reported, suggesting potential use in developing new antimicrobial agents (Abunada et al., 2008).

Material Science Applications

Beyond medicinal chemistry, derivatives of indolizine have shown utility in material science, such as corrosion inhibition. This indicates that 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide could be researched for applications in protecting metals against corrosion, contributing to the development of new materials with enhanced durability (Al-amiery et al., 2013).

Antiviral and Antitumor Applications

Some studies on related compounds have explored antiviral and antitumor potentials, offering a pathway for 2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide to be investigated for similar applications. The synthesis of derivatives with significant activity against influenza A virus highlights the potential for this compound in developing antiviral therapies (Hebishy et al., 2020).

properties

IUPAC Name

2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-10-12-16(13-11-15)22(27)21-20(24)19(18-9-5-6-14-26(18)21)23(28)25-17-7-3-2-4-8-17/h2-14H,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGQGEABGDZOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide

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